molecular formula C13H19ClN2 B2756650 1-(4-Chlorobenzyl)-4-ethylpiperazine CAS No. 414879-06-4

1-(4-Chlorobenzyl)-4-ethylpiperazine

Cat. No.: B2756650
CAS No.: 414879-06-4
M. Wt: 238.76
InChI Key: DXCQUCJZVIWYLK-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-4-ethylpiperazine is an organic compound belonging to the class of piperazines It is characterized by the presence of a 4-chlorobenzyl group attached to a piperazine ring, which is further substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-4-ethylpiperazine typically involves the reaction of 4-chlorobenzyl chloride with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-4-ethylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-(4-aminobenzyl)-4-ethylpiperazine.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, in medicinal applications, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing neurological pathways.

Comparison with Similar Compounds

    1-(4-Chlorobenzyl)piperazine: Similar structure but lacks the ethyl group.

    4-Chlorobenzyl chloride: Precursor in the synthesis of 1-(4-Chlorobenzyl)-4-ethylpiperazine.

    4-Ethylpiperazine: Another precursor used in the synthesis.

Uniqueness: this compound is unique due to the presence of both the 4-chlorobenzyl and ethyl groups, which confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCQUCJZVIWYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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